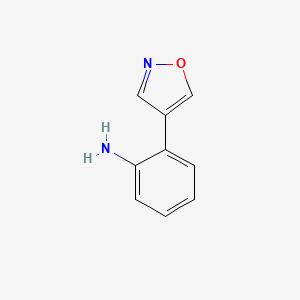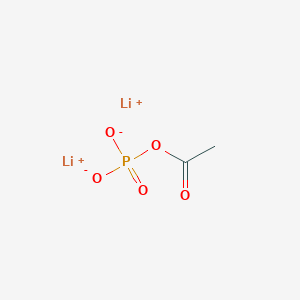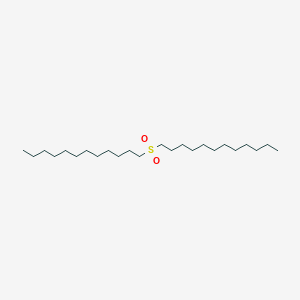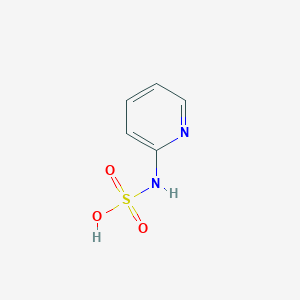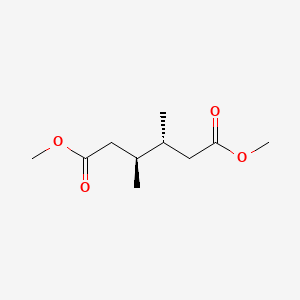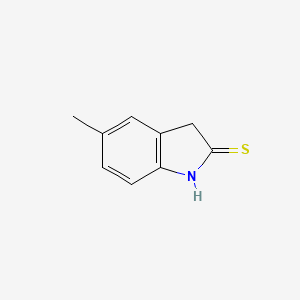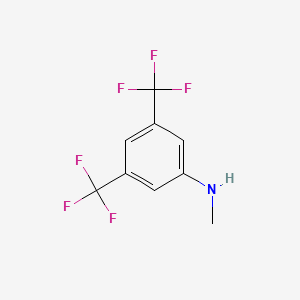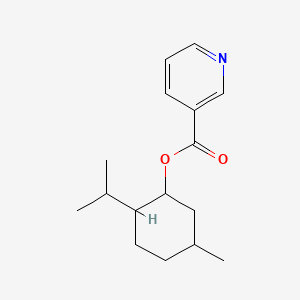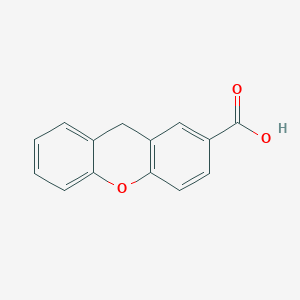
9H-Xanthene-2-carboxylic acid
Übersicht
Beschreibung
9H-Xanthene-2-carboxylic acid is a xanthrene derivative . It appears as a white to off-white solid .
Synthesis Analysis
The synthesis of xanthones, including this compound, has been achieved through various methods. Some of these methods include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings .Molecular Structure Analysis
The molecular formula of this compound is C14H10O3 . It contains a total of 29 bonds, including 19 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions. For instance, it can react with 2-bromoethanol to form 7-((hydroxyethyl)thio)-9-oxo-9H-xanthene-2-carboxylic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.23 . It is a yellow-colored and oxygen-containing heterocycle .Wissenschaftliche Forschungsanwendungen
Antiallergic Activity
A series of 9H-xanthen-9-one-2-carboxylic acids were synthesized and evaluated for their antiallergic activity, using the rat passive cutaneous anaphylaxis (PCA) screen. It was found that the antiallergic activity of these compounds highly correlated with the size of the substituent (Bristol et al., 1978).
Synthetic Methodologies and Biological Applications
A review of synthetic methodologies for obtaining 9H-xanthene, 9-hydroxyxanthene, and xanthene-9-carboxylic acid, and their derivatives from simple starting materials was conducted. This review also explored their biological activities in various areas such as neuroprotection, antitumor, and antimicrobial applications (Maia et al., 2020).
Hydrogen Bonding Characteristics
A study on xanthene-9-carboxylic acid revealed its unique hydrogen bonding characteristics, involving two crystallographically inequivalent molecules in a cyclic dimer type, which contributes to understanding its structural properties (Blackburn et al., 1996).
Isolation from Marine Fungi
New xanthone derivatives, including 8‐(methoxycarbonyl)‐1‐hydroxy‐9‐oxo‐9H‐xanthene‐3‐carboxylic acid, were isolated from the culture broth of a mangrove fungus. This study provided insights into the chemical diversity and potential biological applications of marine fungi (Shao et al., 2008).
Photophysical Properties
Homodinuclear lanthanide(III) complexes of xanthene-9-carboxylic acid were synthesized and their photophysical properties were investigated. These studies are significant in the context of materials science and potential optical applications (Shyni et al., 2007).
Transition-Metal-Free CO Releasing Molecule
6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid was introduced as a transition-metal-free carbon monoxide releasing molecule activated by visible light, highlighting its potential in therapeutic applications (Antony et al., 2013).
Antioxidant Activity
The antioxidant activity of 9H-Xanthene-2, 7-diols was evaluated, showing its efficacy in suppressing the oxidation of linoleic acid. This study contributesto the understanding of the antioxidant properties of xanthene derivatives, potentially applicable in food preservation and pharmaceuticals (Nishiyama et al., 1995).
Morphoregulatory Effects
Xanthene-9-carboxylic acid was found to have significant morphoregulatory effects on tomato plants, affecting leaf formation, internode length, and axillary bud growth. This suggests its potential use in agricultural research and plant morphogenesis studies (Buchenauer & Grossmann, 1970).
Synthesis of Novel Derivatives
Research into the synthesis of novel 9-oxo-9H-thioxanthene- and 9-oxo-9H-xanthenedicarboximides and dicarboxylates, primarily for use as photosensitizers, highlighted the versatility of xanthene derivatives in chemical synthesis and potential applications in photodynamic therapy (Fischer, 1991).
NMR Assignments for Xanthones
The structural elucidation of new xanthone derivatives through NMR assignments, including those from endophytic fungi, underlines the role of xanthene derivatives in natural product chemistry and drug discovery (Davis & Pierens, 2006).
Energetics and Reactivity Study
A computational study of xanthene derivatives provided insights into their energetics and reactivity, contributing to the broader understanding of their chemical properties and potential applications in various fields (Freitas et al., 2013).
Wirkmechanismus
While the specific mechanism of action for 9H-Xanthene-2-carboxylic acid is not mentioned in the search results, xanthones in general have been found to possess a variety of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9H-xanthene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)17-13/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSHCCNDCDLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498326 | |
| Record name | 9H-Xanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40274-68-8 | |
| Record name | 9H-Xanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)

![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)
